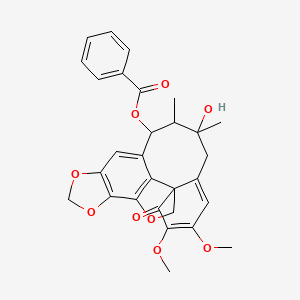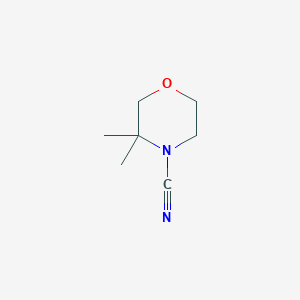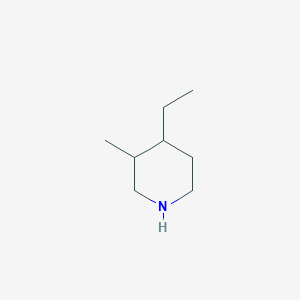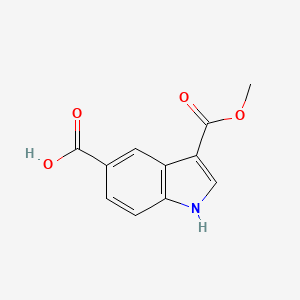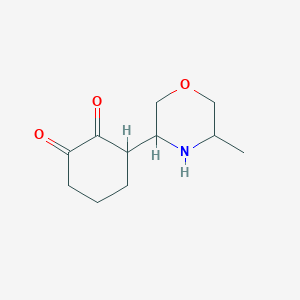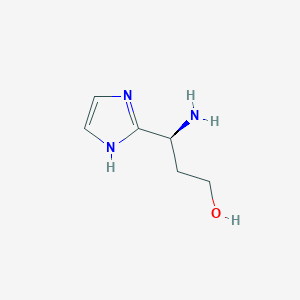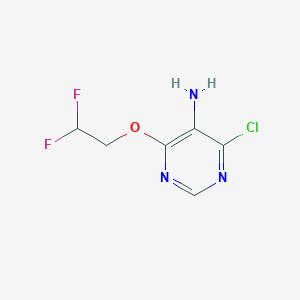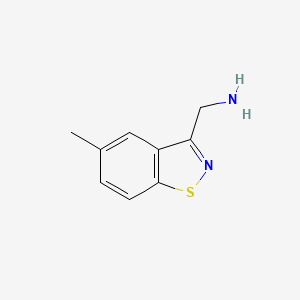![molecular formula C15H17NO2S B13067882 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiazolidinone ring and a butylphenyl group .
Métodos De Preparación
The synthesis of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-butylbenzaldehyde with thiazolidin-4-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another antioxidant used in bioprocessing materials.
Bis(p-nonylphenyl)phosphate: Used in similar applications as an antioxidant.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its research and industrial uses .
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(2Z)-2-[2-(4-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S/c1-2-3-4-11-5-7-12(8-6-11)13(17)9-15-16-14(18)10-19-15/h5-9H,2-4,10H2,1H3,(H,16,18)/b15-9- |
Clave InChI |
LRDRFCDJPIWFKO-DHDCSXOGSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2 |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
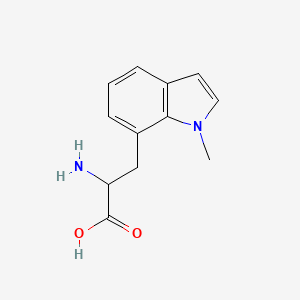

![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
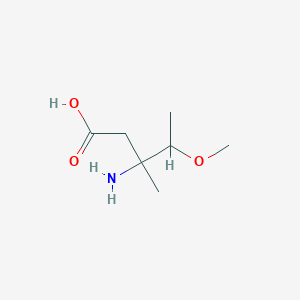
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
